molecular formula C14H9NO4 B1664801 Alrestatin CAS No. 51411-04-2

Alrestatin

Numéro de catalogue B1664801
Numéro CAS: 51411-04-2
Poids moléculaire: 255.22 g/mol
Clé InChI: GCUCIFQCGJIRNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alrestatin is an inhibitor of aldose reductase, an enzyme involved in the pathogenesis of complications of diabetes mellitus, including diabetic neuropathy . It was first synthesized in 1969 and was the first aldose reductase inhibitor (ARI) with oral bioavailability to undergo clinical trials in the late 1970s and early 1980s .


Synthesis Analysis

Alrestatin can be synthesized by the reaction of naphthalic anhydride with glycine . A study also presents the synthesis of new heterocyclic compounds by the reaction of alrestatin with 3-aminocyclopentanespiro-5-hydantoin and 3-aminocyclohexanespiro-5-hydantoin .


Molecular Structure Analysis

Alrestatin belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . The molecular formula of Alrestatin is C14H9NO4 .

Applications De Recherche Scientifique

1. Diabetes Mellitus Treatment and Insulin Regulation

Alrestatin, as an aldose reductase inhibitor, has shown promise in the treatment of diabetes mellitus. Studies indicate that it can influence the secretion of hormones like insulin and glucagon, which are critical in diabetes management. For instance, in rats, alrestatin decreased intravenous arginine-induced glucagon levels while augmenting arginine-stimulated insulin release, suggesting a potential role in diabetes therapy due to its effects on these hormones and its capacity to delay sugar-induced cataracts (Lippmann & Kobric, 1978).

2. Diabetic Neuropathy

Alrestatin has been explored for its potential in treating diabetic neuropathy. A study involving patients with diabetic peripheral neuropathy reported the effects of alrestatin, suggesting its usefulness in preventing peripheral neuropathy and other complications in diabetes (Culebras et al., 1981).

3. Impact on Gastric Acid Secretion and Ulcer Formation

Research has demonstrated that alrestatin can inhibit gastric acid secretion and reduce ulcer formation in rats. This suggests a potential therapeutic application beyond diabetes, possibly in gastrointestinal disorders (Lippmann et al., 1978).

4. Aldose Reductase Inhibition Mechanism

The mechanism of aldose reductase inhibition by alrestatin has been a subject of study. Investigations into how alrestatin binds to enzymes and inhibits their activity provide insights into its potential applications in treating conditions associated with enzyme activity, particularly in diabetes (Ehrig et al., 1994).

5. Ocular Applications

Alrestatin has been studied for its effectiveness in ocular treatments, particularly in the context of sugar cataracts. Its role as an aldose reductase inhibitor suggests potential in delaying the formation of cataracts, especially in conditions like galactosemia (Varma & Kinoshita, 1976).

Safety And Hazards

Alrestatin is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCIFQCGJIRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045655
Record name Alrestatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alrestatin

CAS RN

51411-04-2
Record name Alrestatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51411-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alrestatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alrestatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alrestatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 51411-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alrestatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALRESTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alrestatin
Reactant of Route 2
Reactant of Route 2
Alrestatin
Reactant of Route 3
Reactant of Route 3
Alrestatin
Reactant of Route 4
Alrestatin
Reactant of Route 5
Alrestatin
Reactant of Route 6
Alrestatin

Citations

For This Compound
802
Citations
DHT Harrison, KM Bohren, GA Petsko, D Ringe… - Biochemistry, 1997 - ACS Publications
… of the pair of stacked Alrestatin molecules (which we term the Alrestatin double-decker) in relation to the other residues in the active site. One face of the second Alrestatin ring system is …
Number of citations: 75 pubs.acs.org
T Ehrig, KM Bohren, FG Prendergast, KH Gabbay - Biochemistry, 1994 - ACS Publications
… Binding of alrestatin was detected by fluorescence assays, andby an ultrafiltration assay which measures the fraction of unbound alrestatin.Alrestatin binds preferentially to the enzyme/…
Number of citations: 100 pubs.acs.org
KH Gabbay, N Spack, S Loo, HJ Hirsch, AA Ackil - Metabolism, 1979 - Elsevier
… alrestatin was approximately 1 hr. and 99 % was recovered in the urine within 24 hr. Two diabetic patients receiving alrestatin … In this study, peak serum levels of alrestatin were approxi…
Number of citations: 90 www.sciencedirect.com
LT Chylack Jr, HF Henriques III, HM Cheng, WH Tung - Ophthalmology, 1979 - Elsevier
Immediately after cataract extraction, lenses from diabetic and nondiabetic patients were collected, classified, and assayed or incubated in high-glucose medium. The distribution of …
Number of citations: 62 www.sciencedirect.com
MM O'Brien, PJ Schofield… - Journal of …, 1982 - Wiley Online Library
… are inhibited by alrestatin (AY 22,284) and sorbinil (CP 45,634). Inhibition by alrestatin is … is thus kinetically similar to the inhibition by alrestatin. However, sorbinil inhibition of aldose …
Number of citations: 49 onlinelibrary.wiley.com
ME Maragoudakis, J Wasvary, H Hankin… - Molecular pharmacology, 1984 - ASPET
… , rat lens aldose reductase was equally sensitive to alrestatin at the corresponding stages of … in susceptibility to alrestatin could not be attributed to nonspecific binding of alrestatin by …
Number of citations: 29 molpharm.aspetjournals.org
W Lippmann, M Kobric - Hormone and Metabolic Research, 1978 - thieme-connect.com
… The effect of alrestatin on pancreatic hormonal secretion in the rat has been determined in … may be of relevance in the activity of alrestatin. Alrestatin may affect the secretion of insulin by …
Number of citations: 7 www.thieme-connect.com
LA Distiller, BI Joffe, M Sandler, A Kark… - Journal of …, 1981 - Springer
… More recently in the rat, alrestatin has been shown to accentuate … alrestatin may have significant effects on carbohydrate metabolism in man. We therefore studied the effects of alrestatin …
Number of citations: 3 link.springer.com
M Kobric, W Lippmann - Hormone and Metabolic Research, 1978 - thieme-connect.com
… alrestatin were significantly greater than in the control study. In rat pancreatic preparations in vitro, alrestatin … in the mode of action of alrestatin with respect to the insulin secretion and …
Number of citations: 3 www.thieme-connect.com
MN Marinov, SM Bakalova, RY Prodanova… - Bulg. Chem …, 2017 - bcc.bas.bg
Synthesis of new heterocyclic compounds by reaction of alrestatin with 3-aminocyclopentanespiro-5-hydantoin and 3-aminocyclohexanespiro-5-hydantoin is presented. The structures …
Number of citations: 2 www.bcc.bas.bg

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.